molecular formula C12H10N2OS2 B13997041 Benzamide, N-[(3-thienylamino)thioxomethyl]- CAS No. 66645-96-3

Benzamide, N-[(3-thienylamino)thioxomethyl]-

Katalognummer: B13997041
CAS-Nummer: 66645-96-3
Molekulargewicht: 262.4 g/mol
InChI-Schlüssel: VQRLJHROAUQNKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-[(3-thienylamino)thioxomethyl]- is a chemical compound with a unique structure that includes a benzamide core and a thienylamino group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(3-thienylamino)thioxomethyl]- typically involves the reaction of benzoyl chloride with thienylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride . The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-[(3-thienylamino)thioxomethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Benzamide, N-[(3-thienylamino)thioxomethyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of Benzamide, N-[(3-thienylamino)thioxomethyl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzamide, N-[(3-thienylamino)thioxomethyl]- is unique due to its specific combination of a benzamide core and a thienylamino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

66645-96-3

Molekularformel

C12H10N2OS2

Molekulargewicht

262.4 g/mol

IUPAC-Name

N-(thiophen-3-ylcarbamothioyl)benzamide

InChI

InChI=1S/C12H10N2OS2/c15-11(9-4-2-1-3-5-9)14-12(16)13-10-6-7-17-8-10/h1-8H,(H2,13,14,15,16)

InChI-Schlüssel

VQRLJHROAUQNKB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CSC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.